1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Description
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester-functionalized indoline derivative with the molecular formula C₂₁H₂₅BNO₂ (approximate molecular weight: ~333.24 g/mol). The compound features a saturated indoline core substituted at the 1-position with a benzyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-aryl or aryl-heteroaryl bonds in pharmaceuticals and materials science . Its saturated indoline core enhances stability compared to aromatic analogs, while the benzyl group provides steric bulk that may influence reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C21H26BNO2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C21H26BNO2/c1-20(2)21(3,4)25-22(24-20)18-10-11-19-17(14-18)12-13-23(19)15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
OCAIGGKRGGPTSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the boronic ester group .
Chemical Reactions Analysis
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include various substituted indolines and biaryl compounds .
Scientific Research Applications
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is utilized in several scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s reactivity is primarily driven by the boronic ester moiety, which can undergo reversible covalent bonding with biological molecules .
Comparison with Similar Compounds
The following analysis compares 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with structurally analogous boronic esters, focusing on substituent effects, heterocyclic cores, and applications.
Structural Analogs with Varying Heterocyclic Cores
Key Differences :
- Aromatic vs. Saturated Cores : The indoline derivative’s saturated core offers improved oxidative stability compared to aromatic indole/indazole analogs, which may degrade under prolonged light exposure .
- Reactivity : Aromatic cores (e.g., indole) facilitate π-π stacking in catalysis, whereas saturated indoline derivatives are less prone to unwanted side reactions in acidic conditions .
Substituent Variations on the Indoline Core
Key Differences :
- Electronic Effects : The benzyl group in the parent compound is electron-donating, stabilizing the boronate complex during cross-coupling. In contrast, methylsulfonyl substituents increase boron’s electrophilicity, accelerating transmetallation steps .
- Solubility : Methoxyethyl-substituted derivatives exhibit superior solubility in aqueous systems compared to hydrophobic benzyl analogs .
Suzuki-Miyaura Coupling Efficiency :
- 1-Benzyl-5-(dioxaborolan-2-yl)indoline : Demonstrates moderate reactivity with aryl chlorides (PdCl₂ catalysts, 4 mol-% loading) .
- 1-(Methylsulfonyl)-5-(dioxaborolan-2-yl)indoline : Achieves >90% yield with electron-deficient aryl bromides due to enhanced boron activation .
- Indazole Analog : Lower yields observed with sterically hindered substrates, likely due to the indazole core’s rigidity .
Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
